molecular formula C24H25F3N6S B609179 MLN0905 CAS No. 1228960-69-7

MLN0905

Cat. No. B609179
Key on ui cas rn: 1228960-69-7
M. Wt: 486.6 g/mol
InChI Key: CODBZFJPKJDNDT-UHFFFAOYSA-N
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Patent
US07998952B2

Procedure details

A mixture of 2-({5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one (175 g, 372 mmol), phosphorus pentasulfide (82.7 g, 372 mmol) and pyridine (1.35 L) was heated at 50° C. for 18 hours. HPLC analysis showed completion of the reaction. After the reaction mixture was cooled below room temperature, a solution of sodium carbonate (525 g, 4.95 mol) in 5.1 L of water was slowly added while the temperature was kept at below room temperature. The resulting biphasic solution was separated and the organic layer was washed with the same amount of sodium carbonate solution two times. The organic phase was then reduced to ca. 1.1 L in volume. The solution was diluted with water (1.0 L) and stirred at room temperature overnight resulting in a yellow suspension. The solid was filtered and washed with 200 mL EtOH/water (1 vol/2 vol), and water 200 mL. After drying overnight under vacuo at 40° C., the crude product was dissolved in 1.2 L of EtOH at reflux. Water (2.0 L) was slowly added at 75° C. to induce crystallization. The suspension was then slowly cooled to room temperature and stirred overnight. The solid 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione was filtered and dried under vac at 40° C. to a constant weight (140.0 g, HPLC purity>98%, 77% yield). LCMS (FA): Rt=6.26 min, m/z=485.2 (M−H).
Name
2-({5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
82.7 g
Type
reactant
Reaction Step One
Quantity
1.35 L
Type
reactant
Reaction Step One
Quantity
525 g
Type
reactant
Reaction Step Two
Name
Quantity
5.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:34])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]2[N:15]=[CH:16][C:17]3[CH2:18][C:19](=O)[NH:20][C:21]4[CH:28]=[C:27]([C:29]([F:32])([F:31])[F:30])[CH:26]=[CH:25][C:22]=4[C:23]=3[N:24]=2)[C:9]([CH3:12])=[N:10][CH:11]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:36].N1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][N:2]([CH3:34])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]2[N:15]=[CH:16][C:17]3[CH2:18][C:19](=[S:36])[NH:20][C:21]4[CH:28]=[C:27]([C:29]([F:32])([F:31])[F:30])[CH:26]=[CH:25][C:22]=4[C:23]=3[N:24]=2)[C:9]([CH3:12])=[N:10][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
2-({5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one
Quantity
175 g
Type
reactant
Smiles
CN(CCCC=1C=C(C(=NC1)C)NC=1N=CC=2CC(NC3=C(C2N1)C=CC(=C3)C(F)(F)F)=O)C
Name
Quantity
82.7 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
1.35 L
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
525 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled below room temperature
CUSTOM
Type
CUSTOM
Details
was kept at below room temperature
CUSTOM
Type
CUSTOM
Details
The resulting biphasic solution was separated
WASH
Type
WASH
Details
the organic layer was washed with the same amount of sodium carbonate solution two times
ADDITION
Type
ADDITION
Details
The solution was diluted with water (1.0 L)
CUSTOM
Type
CUSTOM
Details
resulting in a yellow suspension
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 200 mL EtOH/water (1 vol/2 vol), and water 200 mL
CUSTOM
Type
CUSTOM
Details
After drying overnight under vacuo at 40° C.
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in 1.2 L of EtOH
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
Water (2.0 L) was slowly added at 75° C.
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then slowly cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione was filtered
CUSTOM
Type
CUSTOM
Details
dried under vac at 40° C. to a constant weight (140.0 g, HPLC purity>98%, 77% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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